1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1251562-55-6
VCID: VC5047618
InChI: InChI=1S/C23H29NO3/c1-26-22-12-9-19(10-13-22)11-14-23(25)24-15-5-8-21(16-24)18-27-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-13,21H,5,8,11,14-18H2,1H3
SMILES: COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)COCC3=CC=CC=C3
Molecular Formula: C23H29NO3
Molecular Weight: 367.489

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

CAS No.: 1251562-55-6

Cat. No.: VC5047618

Molecular Formula: C23H29NO3

Molecular Weight: 367.489

* For research use only. Not for human or veterinary use.

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one - 1251562-55-6

Specification

CAS No. 1251562-55-6
Molecular Formula C23H29NO3
Molecular Weight 367.489
IUPAC Name 3-(4-methoxyphenyl)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C23H29NO3/c1-26-22-12-9-19(10-13-22)11-14-23(25)24-15-5-8-21(16-24)18-27-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-13,21H,5,8,11,14-18H2,1H3
Standard InChI Key IJKGIBDPRZXXTC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)COCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a piperidine ring substituted at the 3-position with a benzyloxy-methyl group and a propan-1-one chain terminating in a 4-methoxyphenyl moiety. The compound’s molecular formula is hypothesized as C₂₃H₂₉NO₃ (molecular weight ≈ 375.5 g/mol), extrapolated from structurally related compounds such as (4-((benzyloxy)methyl)piperidin-1-yl)(pyridin-3-yl)methanone (C₁₉H₂₂N₂O₂, MW 310.4) and 3-methoxy-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]propan-1-one (C₁₆H₂₃NO₅S, MW 341.4) .

Table 1: Comparative Molecular Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₂₃H₂₉NO₃375.5Piperidine, benzyloxy, ketone
(4-((Benzyloxy)methyl)piperidin-1-yl)(pyridin-3-yl)methanone C₁₉H₂₂N₂O₂310.4Piperidine, benzyloxy, pyridine
3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one C₁₆H₂₃NO₅S341.4Piperidine, sulfonyl, ketone

Stereochemical Considerations

The piperidine ring’s chair conformation and substituent orientations influence steric and electronic interactions. For example, in 3-(1-methylpiperidin-4-yl)propan-1-ol, axial vs. equatorial positioning of the methyl group affects hydrogen bonding and solubility . The benzyloxy-methyl group in the target compound likely adopts an equatorial position to minimize steric hindrance, analogous to 4-((benzyloxy)methyl)piperidine derivatives .

Synthetic Pathways and Optimization

Ketone and Aryl Moieties

The propan-1-one chain is typically installed via Friedel-Crafts acylation or ketone formation using Grignard reagents. The 4-methoxyphenyl group may be introduced through Suzuki-Miyaura coupling, as seen in ROR-γ modulator syntheses .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP is estimated at ~3.2 (similar to ), indicating moderate lipophilicity. The benzyloxy group enhances membrane permeability, while the ketone and methoxy groups improve aqueous solubility.

Stability Profile

Piperidine ketones are generally stable under ambient conditions but may undergo hydrolysis in strongly acidic/basic environments. For example, 1-(4-(3-methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone shows no decomposition at pH 7.4 over 24 hours .

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